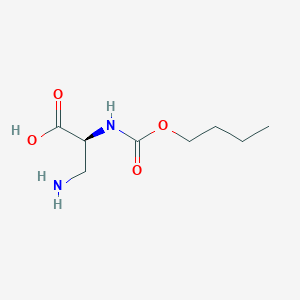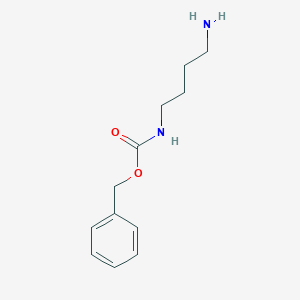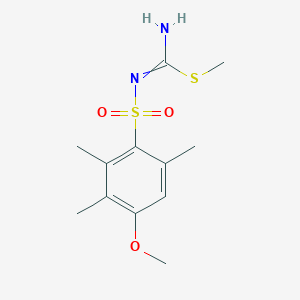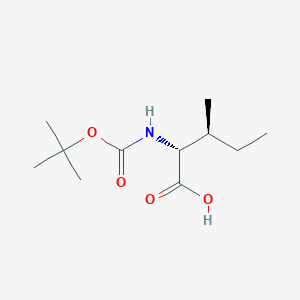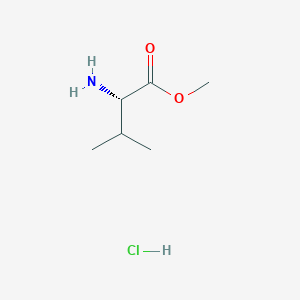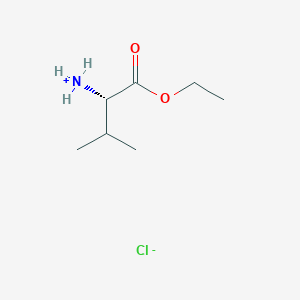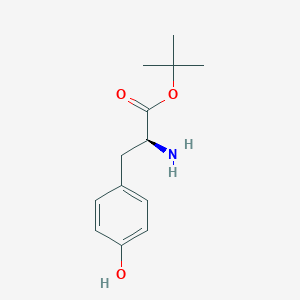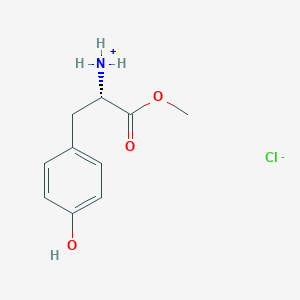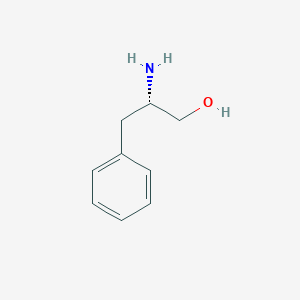
L-苯丙氨醇
概述
描述
L-苯丙氨醇: 是一种属于氨基醇类别的有机化合物。它来源于氨基酸L-苯丙氨酸,包含一个氨基和一个羟基。该化合物以其手性特性而闻名,并在各种化学和生物应用中使用。
科学研究应用
作用机制
L-苯丙氨醇的作用机制涉及它与各种分子靶点和途径的相互作用。它作为肠道苯丙氨酸吸收的抑制剂,并减少胃酸分泌。 这些效应所涉及的确切分子靶点和途径仍在研究中 .
生化分析
Biochemical Properties
L-Phenylalaninol plays a crucial role in biochemical reactions. It is involved in the biosynthesis of phenylpyruvate, a key precursor for L-Phenylalaninol production . The highly active enzyme combination of natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t can produce phenylpyruvate . Overexpression of the gene ridA can further increase phenylpyruvate production .
Cellular Effects
In cellular processes, L-Phenylalaninol influences cell function by interacting with various enzymes and proteins. For instance, it interacts with Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH V120S), which catalyze the conversion of phenylpyruvate to L-Phenylalaninol .
Molecular Mechanism
At the molecular level, L-Phenylalaninol exerts its effects through binding interactions with biomolecules and changes in gene expression. The engineered E. coli containing these two modules could produce L-Phenylalaninol from benzaldehyde with a conversion rate of 69% .
Temporal Effects in Laboratory Settings
The effects of L-Phenylalaninol change over time in laboratory settings. The engineered E. coli containing these two modules could produce L-Phenylalaninol from benzaldehyde with a conversion rate of 69% .
Metabolic Pathways
L-Phenylalaninol is involved in the metabolic pathways that convert aromatic precursors and glycine into phenylpyruvate . It interacts with enzymes such as natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t .
准备方法
合成路线和反应条件: L-苯丙氨醇可以通过L-苯丙氨酸酯的催化加氢合成。该过程涉及使用Cu/ZnO/Al2O3催化剂,该催化剂通过共沉淀法制备。 反应在110°C和4 MPa的氢气压力下进行5小时,产率为69.2%,对映体过量选择性为99.84% .
工业生产方法: L-苯丙氨醇的工业生产涉及使用分级共沉淀法制备Cu/ZnO/Al2O3催化剂。催化剂在70°C下老化2小时,并在450°C下煅烧4小时。 该方法在不发生外消旋的情况下实现了对L-苯丙氨醇的83.6%的选择性 .
化学反应分析
反应类型: L-苯丙氨醇会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的酮或醛。
还原: 它可以被还原形成更简单的醇或胺。
取代: 它可以发生亲核取代反应,形成各种衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 常用的试剂包括卤代烷烃和酰氯。
主要形成的产物:
氧化: 形成酮或醛。
还原: 形成更简单的醇或胺。
取代: 形成各种取代衍生物。
相似化合物的比较
类似化合物:
L-苯丙氨酸: 作为L-苯丙氨醇前体的氨基酸。
D-苯丙氨醇: L-苯丙氨醇的对映异构体,具有类似的性质,但生物活性不同.
苯丙氨酸: 具有类似结构特征的氨基酸.
独特性: L-苯丙氨醇因其手性特性及其作为不对称合成中手性助剂的能力而独一无二。 它还具有特定的生物活性,例如抑制肠道苯丙氨酸吸收和减少胃酸分泌,这些活性在其类似化合物中未见 .
属性
IUPAC Name |
(2S)-2-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025528 | |
| Record name | L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-95-4 | |
| Record name | L-Phenylalaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalaninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-phenylalaninol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-phenylalaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLALANINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
